Maleamic acid, N-isopropyl-

Description

Contextualization within the Chemistry of Maleamic Acids

Maleamic acids are a class of organic compounds characterized by the presence of both an amide and a carboxylic acid functional group. smolecule.comwikipedia.org They are monoamides of dicarboxylic acids, typically formed from the reaction of an amine with a cyclic anhydride (B1165640), such as maleic anhydride. wikipedia.orgnih.gov The fundamental structure of maleamic acid itself is H₂NCOCH=CHCOOH. wikipedia.org These compounds are recognized for their reactivity, which stems from the interplay between the carboxylic acid and amide moieties, making them valuable intermediates in organic synthesis. smolecule.com

Scope of Research and Academic Relevance

N-isopropylmaleamic acid is a subject of academic interest due to its role as a monomer and an intermediate in the synthesis of more complex molecules. smolecule.comacs.org Its utility is being explored in several areas of chemical research:

Polymer Chemistry: The compound serves as a monomer in the creation of polymers, including hydrogels. smolecule.comacs.org Specifically, it has been used in the fabrication of temperature and pH-sensitive hydrogels. acs.orgcambridge.orgresearcher.life These "smart" materials can respond to environmental stimuli, making them subjects of research for various applications. nih.govjournalijar.comknepublishing.com

Bioconjugation: The reactive nature of maleamic acids allows for their use in bioconjugation techniques. smolecule.com They can form stable conjugates with molecules like proteins, which is a significant area of research for targeted drug delivery systems. smolecule.com

Pharmaceutical Intermediates: N-isopropylmaleamic acid and its derivatives are investigated as potential intermediates in the synthesis of pharmaceutical compounds. smolecule.com

The study of N-isopropylmaleamic acid contributes to the broader understanding of reaction mechanisms, such as hydrolysis and cyclization, in N-substituted maleamic acids. rsc.orgnih.gov

Chemical Properties and Synthesis of N-Isopropylmaleamic Acid

Molecular Structure and Physicochemical Properties

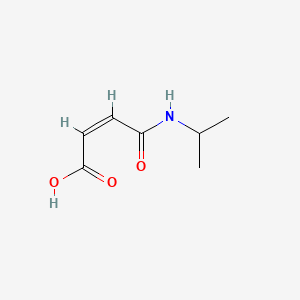

N-isopropylmaleamic acid possesses the chemical formula C₇H₁₁NO₃. smolecule.com Its structure features a maleamic acid backbone with an isopropyl group attached to the nitrogen atom. smolecule.com The presence of both a carboxylic acid and an amide group defines its chemical character. smolecule.com

Table 1: Physicochemical Properties of N-Isopropylmaleamic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₃ |

| Appearance | Solid |

| Solubility | The isopropyl group may enhance solubility. smolecule.com |

Note: Detailed experimental values for properties like melting point and boiling point are not consistently available in the reviewed literature.

Synthesis Methodologies

The primary method for synthesizing N-isopropylmaleamic acid is the reaction between maleic anhydride and isopropylamine (B41738). smolecule.com This amidation reaction is a common route for preparing various maleamic acids. wikipedia.org

Key aspects of the synthesis include:

Direct Amidation: This involves mixing maleic anhydride and isopropylamine under controlled temperature and atmospheric conditions. smolecule.com

Solvent Effects: The choice of solvent can significantly impact the reaction. Polar protic solvents like acetic acid can enhance the reactivity of the amine by facilitating protonation, leading to higher yields compared to aprotic solvents. smolecule.com

Stoichiometry: A 1:1 molar ratio of maleic anhydride to isopropylamine is typically used to ensure complete conversion and prevent side reactions. smolecule.com

Table 2: Comparison of Solvents in the Synthesis of N-Isopropylmaleamic Acid

| Solvent | Dielectric Constant | Boiling Point (°C) | Reported Yield (%) |

|---|---|---|---|

| Acetic Acid | 6.2 | 118 | 92 |

| Dichloromethane | 8.9 | 40 | 68 |

| Dimethylformamide | 36.7 | 153 | 74 |

Data sourced from a comparative study on synthesis methodologies. smolecule.com

Spectroscopic Characterization

While specific, detailed spectra for N-isopropylmaleamic acid are not widely published in the readily available literature, general principles of spectroscopic analysis for related compounds can be inferred. The characterization of N-substituted maleamic acids typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, ¹H and ¹³C NMR are used to analyze the product mixtures of N-substituted dimethyl maleamic acids. nih.gov Mass spectrometry is a common technique for determining the molecular weight of maleamic acid and its derivatives. nist.gov

Reactivity and Chemical Behavior

Key Chemical Reactions

The dual functionality of N-isopropylmaleamic acid dictates its reactivity, allowing it to participate in several types of chemical reactions:

Cyclization: Like other maleamic acids, it can undergo cyclization to form the corresponding N-isopropylmaleimide. smolecule.com This intramolecular reaction is a key transformation for this class of compounds.

Esterification: The carboxylic acid group can react with alcohols to form esters. smolecule.com

Amidation: The carboxylic acid can be further reacted to form other amides, a useful reaction in peptide synthesis. smolecule.com

Hydrolysis: The amide bond in N-substituted maleamic acids can be hydrolyzed, a reaction that is often pH-dependent and can be influenced by the nature of the N-substituent. rsc.orgnih.gov Studies on related systems show that hydrolysis proceeds via an intramolecular catalysis mechanism. rsc.org

Transamidation: Research on N-substituted maleamic acids has demonstrated the potential for reversible transamidation, an exchange reaction between the maleamic acid and another amine, proceeding through an anhydride intermediate. nih.gov

Interaction Studies

The ability of maleamic acids to interact with other molecules is a focus of research. They have shown potential to form stable conjugates with thiol-containing compounds. smolecule.com Furthermore, activated esters derived from maleamic acids can react with amino groups, which is a valuable property for bioconjugation, such as in the formation of peptide-protein conjugates. smolecule.com

Research Applications

Role in Polymer Science

N-isopropylmaleamic acid is utilized as a comonomer in the synthesis of "smart" hydrogels. acs.orgsemanticscholar.orgwhu.edu.cn These materials exhibit sensitivity to both temperature and pH. acs.orgcambridge.orgjournalijar.comknepublishing.com The incorporation of N-isopropylmaleamic acid into a polymer network, such as with acrylonitrile (B1666552), can impart these dual-responsive properties. acs.orgwhu.edu.cn The carboxyl groups contribute to the pH sensitivity, while other components can provide thermo-responsiveness. journalijar.comknepublishing.com Such hydrogels are being investigated for a variety of advanced applications. knepublishing.com

Utility in Bioconjugation Chemistry

The reactivity of the functional groups in N-isopropylmaleamic acid makes it a candidate for applications in bioconjugation. smolecule.com The ability to link with biomolecules like proteins opens up possibilities for its use in creating targeted drug delivery systems and other biomedical applications. smolecule.com

Structure

3D Structure

Properties

CAS No. |

307942-22-9 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid |

InChI |

InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3- |

InChI Key |

HPDQADRQTVTWTP-ARJAWSKDSA-N |

Isomeric SMILES |

CC(C)NC(=O)/C=C\C(=O)O |

Canonical SMILES |

CC(C)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation

General Synthetic Routes for N-Alkyl Maleamic Acids

The fundamental and most widely employed method for synthesizing N-alkyl maleamic acids is the direct reaction of maleic anhydride (B1165640) with a primary amine. smolecule.comcore.ac.uksci-hub.se This reaction involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of the anhydride ring. researchgate.net This leads to the opening of the anhydride ring and the formation of the corresponding N-substituted maleamic acid. researchgate.net The process is generally straightforward and can be carried out under relatively mild conditions. nih.gov For instance, N-arylmaleamic acids are prepared by reacting arylamines with maleic anhydride, often in a suitable solvent like chloroform, to yield the desired product. core.ac.uk This two-step mechanism, where the maleamic acid is formed first, is a common pathway for producing N-substituted maleimides after a subsequent cyclization step. core.ac.uk The initial formation of the maleamic acid is often exothermic and proceeds readily at room temperature or with gentle heating to ensure the reaction goes to completion. nih.gov

Optimizing the reaction conditions is crucial for maximizing the yield and purity of N-alkyl maleamic acids. A key parameter is the stoichiometry of the reactants. A 1:1 molar ratio of maleic anhydride to the primary amine is generally preferred to ensure complete conversion and avoid side reactions. smolecule.com Temperature also plays a significant role; while elevated temperatures can accelerate the reaction, they also increase the risk of the maleamic acid undergoing intramolecular cyclization to form the corresponding maleimide. smolecule.com An optimal temperature window of 50–60°C has been identified to balance the reaction kinetics with product stability. smolecule.com The choice of solvent can also influence the reaction, with various organic solvents being employed to facilitate the reaction and subsequent product isolation. epo.org Under optimized conditions, the synthesis of N-substituted maleamic acids can achieve nearly quantitative yields. google.com

Specific Synthesis of N-Isopropylmaleamic Acid

The synthesis of N-isopropylmaleamic acid follows the general principle of reacting maleic anhydride with isopropylamine (B41738). smolecule.com This specific derivative is of interest for various applications, including its use as a monomer in polymer chemistry. smolecule.com

Isopropylamine is a primary amine and, like other simple alkyl amines, it readily participates in acylation reactions. wikipedia.orgyoutube.com Its reactivity is typical of a weak base. wikipedia.org When reacting with maleic anhydride, the nucleophilic nature of the isopropylamine's nitrogen atom drives the ring-opening of the anhydride to form N-isopropylmaleamic acid. smolecule.comresearchgate.net The reaction is generally efficient, and the resulting N-isopropylmaleamic acid can be isolated as a stable compound. smolecule.com

Preparation of Activated N-Isopropylmaleamic Acid Esters

Activated esters of carboxylic acids, including N-isopropylmaleamic acid, are valuable reagents in organic synthesis, particularly for forming amide bonds. A common method for preparing activated esters involves the generation of a mixed anhydride. nih.gov This can be achieved by reacting the carboxylic acid with a chloroformate, such as ethyl or isopropyl chloroformate, in the presence of a base like N-methylmorpholine. nih.gov The resulting mixed anhydride can then be reacted with a variety of activating groups, such as ring-substituted phenols or N-substituted hydroxylamines, to yield the desired activated ester. nih.gov This method provides an efficient route to these useful synthetic intermediates. Other methods for preparing activated esters from carboxylic acids include using a halogenating reagent like thionyl chloride or oxalyl chloride in a one-pot reaction. google.com

Synthesis of N-Isopropylmaleamic Acid-Containing Copolymers

N-isopropylmaleamic acid can be incorporated into polymer chains to create functional copolymers with responsive properties. semanticscholar.org Copolymers are polymers derived from more than one species of monomer. wikipedia.org The inclusion of N-isopropylmaleamic acid can impart pH and temperature sensitivity to the resulting material. acs.org

For example, copolymers of N-isopropylacrylamide (NIPAAm) with monomers like acrylic acid have been extensively studied for their temperature-responsive behavior, exhibiting a lower critical solution temperature (LCST). semanticscholar.org The incorporation of hydrophilic or hydrophobic comonomers can be used to control this LCST. semanticscholar.org Similarly, N-isopropylmaleamic acid can be copolymerized with other monomers to tailor the properties of the final polymer. For instance, it has been used in the synthesis of hydrogels. acs.org The synthesis of these copolymers is often achieved through free radical polymerization, using an initiator to start the polymerization process. semanticscholar.org The resulting copolymers can have various architectures, such as random, alternating, block, or graft copolymers, depending on the polymerization method and the reactivity of the monomers. wikipedia.org

Chemical Reactivity and Mechanistic Investigations

Intramolecular Reaction Pathways

The proximate positioning of the carboxylic acid and amide functionalities in N-isopropylmaleamic acid facilitates unique intramolecular reactions, most notably in its hydrolysis.

The hydrolysis of N-alkylmaleamic acids, including the N-isopropyl derivative, is significantly accelerated in acidic conditions. This rate enhancement is attributed to an intramolecular nucleophilic catalysis mechanism. The reaction kinetics are pseudo first-order and exhibit a clear dependence on pH.

The proposed mechanism for the acid-catalyzed hydrolysis involves a multi-step process:

Protonation of the amide carbonyl oxygen by a hydronium ion.

Intramolecular nucleophilic attack by the adjacent carboxylic acid group on the protonated amide carbonyl carbon.

Formation of a tetrahedral intermediate.

Breakdown of this intermediate, which is often the rate-limiting step, to yield maleic anhydride (B1165640) and isopropylamine (B41738).

Computational studies have corroborated this pathway, indicating that the rate-determining step can be influenced by the reaction medium.

Table 1: Mechanistic Steps in Acid-Catalyzed Hydrolysis of N-isopropylmaleamic Acid

| Step | Description | Key Features |

|---|---|---|

| 1 | Protonation | Activation of the amide carbonyl group. |

| 2 | Intramolecular Attack | Nucleophilic participation of the neighboring carboxylic acid. |

| 3 | Intermediate Formation | Formation of a transient tetrahedral species. |

| 4 | Intermediate Breakdown | Rate-limiting step, leading to product formation. |

The carboxylic acid group plays a pivotal role in the hydrolysis of N-isopropylmaleamic acid, acting as an intramolecular catalyst. This neighboring group participation significantly enhances the rate of amide bond cleavage compared to analogous amides lacking a nearby carboxylic acid function.

The catalytic effect is manifested in two key ways:

Proton Transfer: The carboxylic acid can act as a proton donor, facilitating the protonation of the amide carbonyl and making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The carboxylate anion can act as a nucleophile, directly attacking the amide carbonyl carbon to form a cyclic anhydride intermediate, which then hydrolyzes to the final products.

This intramolecular catalysis is a classic example of anchimeric assistance, where a neighboring group accelerates a reaction. The efficiency of this process is highly dependent on the stereochemistry of the molecule, which holds the reactive groups in close proximity.

Cyclization to N-Isopropylmaleimides

N-isopropylmaleamic acid can undergo cyclodehydration to form N-isopropylmaleimide, a reaction of significant synthetic utility. This transformation can be achieved through both thermal and catalytic methods.

Direct thermal cyclodehydration of N-isopropylmaleamic acid to N-isopropylmaleimide typically requires high temperatures, often approaching 200°C. However, these harsh conditions can lead to polymerization of the resulting maleimide. researchgate.net

To circumvent this, catalytic methods are often employed, allowing the reaction to proceed at lower temperatures. researchgate.net Acid catalysts are commonly used in conjunction with azeotropic distillation to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the maleimide. researchgate.net A variety of catalysts can be utilized, including mixtures of orthophosphoric acid and its isopropylamine salt.

Table 2: Comparison of Cyclodehydration Methods for N-isopropylmaleamic Acid

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thermal | High temperature (~200°C) | Direct conversion | Potential for product polymerization researchgate.net |

| Catalytic | Lower temperature with acid catalyst and azeotropic distillation | Milder conditions, reduced polymerization researchgate.net | Requires catalyst and solvent |

The cyclization of N-substituted maleamic acids can lead to the formation of two isomeric products: the thermodynamically stable maleimide and the kinetically favored isomaleimide. The regioselectivity of this reaction is influenced by the reaction conditions and the nature of the dehydrating agent.

The use of certain dehydrating agents, such as acetic anhydride in combination with a catalyst like cobalt naphthenate, can favor the formation of the isomaleimide, particularly under kinetic control at lower temperatures. rsc.org Conversely, heating the maleamic acid in a solvent like acetic acid tends to yield the maleimide exclusively, suggesting it is the product of thermodynamic control. rsc.org N-substituents that decrease the nucleophilicity of the amide nitrogen can also promote the formation of isomaleimides. researchgate.net The initially formed isomaleimide can often be isomerized to the more stable maleimide. researchgate.net

Amide Exchange and Reversible Reactions

Recent research has demonstrated that N-substituted maleamic acids can participate in reversible amide exchange reactions, a process that typically requires harsh conditions or catalysts for other types of amides. rsc.org This unique reactivity stems from the presence of the neighboring carboxylic acid group.

The proposed mechanism for this uncatalyzed transamidation at room temperature involves the formation of a maleic anhydride intermediate. nih.gov In a non-aqueous solvent, N-isopropylmaleamic acid is in equilibrium with maleic anhydride and isopropylamine. nih.gov The liberated maleic anhydride can then react with a different amine present in the solution, leading to a new maleamic acid and establishing a dynamic equilibrium between the different amide species. nih.gov

Oxidation, Reduction, and Substitution Reactions

While specific studies on the oxidation, reduction, and substitution reactions of N-isopropylmaleamic acid are not extensively documented, the reactivity of the maleamic acid scaffold can be inferred from the behavior of related compounds, particularly the α,β-unsaturated carbonyl system.

Oxidation: The electron-rich double bond in N-isopropylmaleamic acid is susceptible to oxidation. Reactions such as epoxidation or dihydroxylation, common for alkenes, are theoretically possible. For instance, dihydroxylation would result in the formation of a vicinal diol. The specific conditions and stereochemical outcomes for N-isopropylmaleamic acid have not been detailed in the available literature.

Reduction: The carbon-carbon double bond of the maleamic acid scaffold can undergo reduction. A common method for the reduction of the double bond in maleic acid to succinic acid is catalytic hydrogenation, often employing palladium on carbon (Pd/C) as a catalyst. This reaction proceeds readily and is a fundamental transformation in organic synthesis. It is expected that N-isopropylmaleamic acid would undergo a similar reduction to yield the corresponding N-isopropylsuccinamic acid.

Substitution Reactions: The maleamic acid structure is an α,β-unsaturated carbonyl compound, making it a Michael acceptor. This allows for conjugate addition reactions where a nucleophile attacks the β-carbon of the double bond. A wide range of nucleophiles, including thiols, amines, and carbanions, can participate in Michael additions. In the context of N-isopropylmaleamic acid, this would lead to the formation of a substituted N-isopropylsuccinamic acid derivative. The efficiency and regioselectivity of such reactions would depend on the nature of the nucleophile and the reaction conditions.

Biochemical and Environmental Transformations of Maleamic Acid Scaffolds

Information regarding the specific biochemical and environmental transformations of N-isopropylmaleamic acid is limited. However, insights can be gained from studies on related maleic acid and maleimide structures.

Biochemical Transformations: Maleamic acid itself is a known biochemical intermediate. It is produced through the enzymatic hydrolysis of maleimide by the enzyme maleimide hydrolase. This suggests that the amide bond in N-substituted maleamic acids, such as N-isopropylmaleamic acid, could also be susceptible to enzymatic cleavage by hydrolases, which would yield maleic acid and isopropylamine. The degradability of some maleic acid amide derivatives is pH-sensitive, indicating that their stability can be influenced by the biological environment.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Proof

Proton and carbon NMR spectra provide definitive proof of the structure of N-isopropylmaleamic acid. In ¹H NMR, the chemical shifts and splitting patterns of the protons reveal their electronic environment and proximity to other protons. For instance, the isopropyl group gives rise to a characteristic doublet for the methyl protons and a septet for the methine proton. The olefinic protons of the maleamic acid backbone appear as distinct signals, and the amide proton often presents as a broad singlet. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule produces a separate signal, allowing for the identification of the carbonyl carbons of the amide and carboxylic acid, the olefinic carbons, and the carbons of the isopropyl group. researchgate.net The chemical shifts of these carbons are indicative of their hybridization and the nature of their substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N-isopropylmaleamic acid Analogs

| Nucleus | Functional Group | Chemical Shift (δ) in ppm (Typical Range) | Multiplicity |

|---|---|---|---|

| ¹H | Isopropyl -CH₃ | 1.1 - 1.3 | Doublet |

| ¹H | Isopropyl -CH | 4.0 - 4.2 | Septet |

| ¹H | Olefinic =CH | 6.0 - 6.5 | Doublet |

| ¹H | Olefinic =CH | 6.5 - 7.0 | Doublet |

| ¹H | Amide -NH | 7.5 - 8.5 | Broad Singlet |

| ¹H | Carboxylic Acid -OH | 10.0 - 12.0 | Broad Singlet |

| ¹³C | Isopropyl -CH₃ | 22 - 24 | - |

| ¹³C | Isopropyl -CH | 41 - 43 | - |

| ¹³C | Olefinic =CH | 130 - 135 | - |

| ¹³C | Amide C=O | 165 - 170 | - |

| ¹³C | Carboxylic Acid C=O | 168 - 173 | - |

Note: Exact chemical shifts can vary depending on the solvent and concentration. washington.edursc.org

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms and providing insights into the molecule's conformation. arxiv.orgweizmann.ac.il

A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the unambiguous assignment of the olefinic protons and the protons within the isopropyl group. For example, a cross-peak between the methine proton and the methyl protons of the isopropyl group would confirm their connectivity. libretexts.org

An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. hmdb.ca This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton assignments. This confirms the C-H framework of N-isopropylmaleamic acid. arxiv.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. wikipedia.org

Vibrational Analysis of Amide and Carboxylic Acid Functionalitites

The IR and Raman spectra of N-isopropylmaleamic acid are dominated by the vibrational modes of the amide and carboxylic acid functionalities. nih.gov

The IR spectrum typically shows a strong, broad absorption band in the region of 3400-2400 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching of the amide group around 3300 cm⁻¹. libretexts.orglibretexts.org Two distinct and strong carbonyl (C=O) stretching bands are expected: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the amide (amide I band, around 1640-1680 cm⁻¹). The N-H bending vibration (amide II band) typically appears around 1550 cm⁻¹. pg.edu.plresearchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is generally weak in Raman, the C=C double bond of the maleic acid backbone gives a strong signal in the 1630-1660 cm⁻¹ region. wikipedia.orgresearchgate.net The carbonyl stretching vibrations are also visible in the Raman spectrum, though their relative intensities may differ from the IR spectrum. americanpharmaceuticalreview.com

Table 2: Key Vibrational Frequencies for N-isopropylmaleamic acid

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3400-2400 (broad) | Weak |

| Amide | N-H stretch | ~3300 | ~3300 |

| Carboxylic Acid | C=O stretch | 1700-1725 | 1700-1725 |

| Amide | C=O stretch (Amide I) | 1640-1680 | 1640-1680 |

| Alkene | C=C stretch | ~1640 | Strong, ~1640 |

| Amide | N-H bend (Amide II) | ~1550 | Moderate |

Note: Frequencies are approximate and can be influenced by hydrogen bonding and the physical state of the sample. scirp.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of N-isopropylmaleamic acid. hilarispublisher.comspectroscopyonline.com Unlike unit mass resolution instruments, HRMS can measure the m/z value to several decimal places. wiley-vch.de This high precision allows for the determination of the exact mass of the molecular ion.

From the exact mass, the elemental composition of the molecule can be calculated with a high degree of confidence, typically with an error of less than 5 ppm. nih.govprotocols.io This serves as a powerful confirmation of the molecular formula of N-isopropylmaleamic acid (C₇H₁₁NO₃). Fragmentation patterns observed in the MS/MS spectrum, where the molecular ion is isolated and fragmented, can further corroborate the proposed structure by showing the loss of predictable neutral fragments, such as the isopropyl group or a water molecule.

X-ray Crystallography for Solid-State Molecular Architecture

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. researchgate.netnih.govnih.gov For N-isopropylmaleamic acid, these interactions would include:

Hydrogen Bonding: The carboxylic acid and amide groups are capable of forming strong hydrogen bonds (O-H···O and N-H···O). These interactions are often the dominant force in determining the crystal packing, frequently leading to the formation of dimers or extended chains. rsc.orglibretexts.orgslideshare.netmdpi.com

Dipole-Dipole Interactions: The polar carbonyl and amide groups create molecular dipoles, and their interactions also play a role in the crystal packing. libretexts.org

The analysis of the crystal structure reveals how these interactions work in concert to create a stable, repeating three-dimensional array. The study of intermolecular interactions is crucial for understanding the physical properties of the solid material. rsc.orgunifi.itnih.gov

In addition to intermolecular interactions, the possibility of intramolecular hydrogen bonding exists within the N-isopropylmaleamic acid molecule. An intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the amide carbonyl oxygen, or between the amide proton and the carboxylic acid carbonyl oxygen.

The presence and strength of such an intramolecular hydrogen bond can be confirmed by X-ray crystallography through the precise measurement of interatomic distances. nih.gov A short distance between the hydrogen atom and the acceptor oxygen atom would be indicative of a hydrogen bond. nih.gov The formation of an intramolecular hydrogen bond can influence the molecule's conformation, locking it into a more planar or folded state. nih.govmdpi.com This can have significant effects on the molecule's chemical and physical properties. reddit.comfu-berlin.de

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a fundamental set of techniques used to separate, identify, and quantify the components of a mixture. researchgate.netnih.gov For a compound like N-isopropylmaleamic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable analytical tools.

HPLC is a powerful technique for the separation of non-volatile or thermally sensitive compounds. uobaghdad.edu.iquu.nl For the analysis of N-isopropylmaleamic acid, a reversed-phase HPLC method would likely be employed.

Stationary Phase: A nonpolar stationary phase, such as a C18-A column, is typically used. lcms.cz

Mobile Phase: A polar mobile phase, often a mixture of water (sometimes buffered with a weak acid like phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. uu.nllcms.cznih.gov The composition of the mobile phase can be adjusted to optimize the separation.

Detection: Detection is commonly achieved using a UV-Vis detector, as the double bond and carbonyl groups in N-isopropylmaleamic acid will absorb UV light. nih.govub.edu

HPLC is particularly useful for assessing the purity of N-isopropylmaleamic acid, as it can separate it from starting materials, by-products, and degradation products. jocpr.com The retention time of the compound under specific conditions is a key identifying characteristic.

Table 1: Representative HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18-A | lcms.cz |

| Mobile Phase | 0.1% Phosphoric acid in water/Acetonitrile | lcms.cz |

| Flow Rate | 1.0 mL/min | uu.nl |

| Detection | UV at 210 nm | nih.gov |

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. organomation.com While carboxylic acids and amides can be challenging to analyze directly by GC due to their polarity and potential for thermal decomposition, derivatization can make them amenable to this technique. thermofisher.com

Derivatization: To increase volatility and thermal stability, N-isopropylmaleamic acid would likely be derivatized before GC analysis. A common method is silylation, which converts the acidic protons on the carboxylic acid and amide groups into trimethylsilyl (B98337) (TMS) ethers and amides, respectively. thermofisher.com Esterification is another possible derivatization technique. researchgate.net

Column: A nonpolar or moderately polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often used for the separation of derivatized compounds. thermofisher.com

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides both retention time data and mass spectral information, offering a high degree of confidence in compound identification. nih.govresearchcommons.orgnih.gov

GC analysis is valuable for determining the purity of N-isopropylmaleamic acid and for quantifying it in complex mixtures, particularly when coupled with mass spectrometry. nih.gov

Table 2: Typical GC Parameters for Analysis of Related Derivatized Acids

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | thermofisher.com |

| Column | 5% Phenyl Methylpolysiloxane | thermofisher.com |

| Carrier Gas | Helium | shimadzu.com |

| Detector | FID or Mass Spectrometer | thermofisher.comnih.gov |

Thermal Analysis for Thermoreactive Behavior (as applicable to polymers)

The thermal properties of polymers derived from N-isopropylmaleamic acid are crucial for understanding their behavior in applications sensitive to temperature changes. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on the thermal stability and phase transitions of these materials.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. bibliotekanauki.pl It provides valuable information on thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). neliti.com For polymers containing N-isopropylmaleamic acid, DSC is instrumental in characterizing their thermoresponsive nature.

In studies of hydrogels, a single glass transition temperature (Tg) often suggests good miscibility of the copolymer components. semanticscholar.org For instance, copolymers of N-isopropylmaleimide (IPMI), a related compound, with methyl methacrylate (B99206) (MMA) show an increase in the polymer's Tg of 0.8°C for every 1 mol% increase in IPMI content. researchgate.net Similarly, the incorporation of hydrophilic comonomers into a polymer matrix can influence the Tg. semanticscholar.org In copolymers based on poly(N-isopropylacrylamide) (PNIPAAm), a polymer system that sometimes incorporates N-isopropylmaleamic acid, the Tg has been identified via a relaxation endotherm at 122°C. semanticscholar.org The introduction of acidic monomers like acrylic acid into the PNIPAAm copolymer structure has been shown to increase the glass transition temperatures. semanticscholar.org

The melting behavior of polymers can also be complex, with some exhibiting double melting peaks, which can be influenced by the heating rate during DSC analysis. bibliotekanauki.pl This phenomenon is often attributed to a process of melting, recrystallization, and remelting. bibliotekanauki.plmdpi.com

Table 1: Representative Thermal Transitions in Maleic Acid/Maleimide-Related Polymers via DSC

| Polymer System | Transition | Temperature (°C) | Reference |

|---|---|---|---|

| Poly(N-isopropylacrylamide) (PNIPAAm) | Glass Transition (Tg) | 122 | semanticscholar.org |

| Poly(MMA-co-IPMI) | Increase in Tg per mol% of IPMI | +0.8 | researchgate.net |

| Poly(L-lactic acid)/NAPH | Melting Behavior | Dependent on heating rate, often shows double peaks | bibliotekanauki.pl |

This table presents data for related polymer systems to illustrate typical values obtained through DSC analysis, as specific DSC thermograms for N-isopropylmaleamic acid homopolymers are not widely available in the literature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability, degradation profile, and composition of polymeric materials. celignis.commdpi.com The analysis provides data on the onset of decomposition, specific mass loss stages, and the amount of residual char at the end of the process. nih.govscielo.org.mx

For thermo-sensitive polymers like poly(N-isopropylacrylamide) (PNIPAAm), which shares structural similarities with polymers of N-isopropylmaleamic acid, TGA typically reveals a multi-stage degradation process. nih.govnih.gov A typical TGA experiment is conducted under a nitrogen atmosphere with a programmed heating rate, for example, 10°C min⁻¹. nih.gov

The degradation profile for PNIPAAm generally shows three stages of mass loss:

Initial Stage: A small weight loss below 150°C, attributed to the evaporation of residual moisture or volatile fractions. scielo.org.mx

Main Degradation Stage: The most significant mass loss occurs in a range of approximately 300°C to 450°C. This stage corresponds to the decomposition of the polymer backbone and the cleavage of side groups.

Final Stage: A final, slower mass loss at temperatures above 450°C, representing the charring process of the remaining polymer residue. scielo.org.mx

The thermal stability can be influenced by the incorporation of different monomers. For example, the addition of N,N'-bis(phenyl)-1,4-naphthalenedicarboxylic acid dihydrazide (NAPH) to a poly(L-lactic acid) matrix was found to accelerate decomposition. bibliotekanauki.pl Similarly, the chemical structure of maleimide-based polymers containing sulfa drugs has been shown to result in good thermal stability. researchgate.net

Table 2: Illustrative TGA Degradation Profile for Thermo-Sensitive Polymers

| Degradation Stage | Temperature Range (°C) | Description | Typical Mass Loss (%) |

|---|---|---|---|

| 1 | 25 - 150 | Loss of adsorbed water and volatiles | ~5 - 10 |

| 2 | 150 - 300 | Depolymerization and initial breakdown | ~30 - 40 |

| 3 | >300 | Main chain scission and carbonization | ~25 - 30 |

| Residue | >500 | Carbonaceous residue | ~20 - 30 |

This table is a generalized representation based on the thermal behavior of related polymers like PNIPAAm and tannic acid, as specific TGA data for N-isopropylmaleamic acid polymers is limited. nih.govscielo.org.mx

Advanced Microscopic Techniques for Material Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high resolution. nanoscience.com It uses a focused beam of electrons to scan the sample's surface, generating signals that provide information about topography and composition. nanoscience.comresearchgate.net In polymer science, SEM is frequently used to characterize the microstructure of materials such as hydrogels, including their porosity and surface texture. mdpi.com

For materials involving N-isopropylmaleamic acid, SEM has been employed to study the morphology of novel temperature and pH-sensitive hydrogels. Specifically, hydrogels synthesized from N-isopropylmaleamic acid and acrylonitrile (B1666552) were characterized using SEM. researcher.life Such analysis is crucial for understanding the internal structure of the hydrogel network, which governs its swelling behavior and potential applications in areas like drug delivery. researchgate.net The images obtained can reveal details about the pore size and interconnectivity within the polymer matrix, which are essential properties for controlling the release of encapsulated substances. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographic map of a surface. mdpi.com The technique works by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured, allowing for imaging with nanoscale resolution. mdpi.comresearchgate.net A significant advantage of AFM is its ability to characterize samples in ambient conditions with minimal preparation. mdpi.com

In the context of polymers derived from N-isopropylmaleamic acid, AFM can be used to investigate several material properties. These include:

Surface Topography: Imaging the surface of polymer films or hydrogels to assess roughness and identify nanoscale features.

Nanomechanical Properties: Using modes like PinPoint™ or force spectroscopy, AFM can measure localized mechanical properties such as Young's modulus (stiffness) and adhesion. azonano.comrsc.org This is particularly relevant for understanding how environmental factors, like temperature, affect the mechanical behavior of thermo-responsive polymers. azonano.com As temperature increases, the thermal energy allows polymer chains to move more freely, typically leading to a decrease in the Young's modulus. azonano.com

Structural Dynamics: Time-lapse AFM can be used to observe dynamic processes, such as the swelling or collapse of hydrogel networks in response to stimuli like pH or temperature changes. nih.gov

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted by a substance after it has absorbed photons. horiba.com It is widely used to study the photophysical properties of molecules and to probe molecular interactions and microenvironments. nih.gov

For copolymers incorporating N-isopropylmaleamic acid, fluorescence spectroscopy has been a key tool for characterizing their self-assembly into micelles in aqueous solutions. nih.gov These studies often utilize fluorescent probes, such as pyrene, whose emission spectrum is sensitive to the polarity of its local environment.

In a typical experiment, the formation of micelles by an amphiphilic block copolymer containing a poly(N-isopropylmaleamic acid) segment is monitored by observing changes in the fluorescence of a probe molecule. nih.gov

Micelle Formation: As the copolymer assembles into micelles, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment leads to distinct changes in the probe's emission spectrum, such as a shift in the emission wavelength or a change in the ratio of certain vibronic peak intensities. nih.govresearchgate.net

Environmental Sensitivity: The technique can also be used to study how factors like pH and temperature affect the stability and structure of these micelles. For example, the lower critical solution temperature (LCST), a key property of thermo-sensitive polymers, can be determined by monitoring fluorescence changes as the temperature is varied. nih.gov

The photophysical properties of interest include fluorescence quantum yields (ΦF) and fluorescence lifetimes, which provide deeper insight into the excited state dynamics of the system. researchgate.netnih.govscirp.orgmdpi.com

Table 3: Application of Fluorescence Spectroscopy in Characterizing N-isopropylmaleamic Acid Copolymers

| Phenomenon Studied | Technique/Probe | Observation | Inferred Property | Reference |

|---|---|---|---|---|

| Micelle Assembly | Pyrene Probe | Change in emission spectrum | Formation of hydrophobic micellar core | nih.gov |

| pH and Temperature Response | Optical Absorbance / Fluorescence | Change in Lower Critical Solution Temperature (LCST) | Stimuli-responsive behavior of the copolymer | nih.gov |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-isopropylmaleamic acid. These methods allow for a precise investigation of reaction energetics and the prediction of spectroscopic properties.

The intramolecular amide hydrolysis of N-alkylmaleamic acids, including the N-isopropyl derivative, serves as a critical model for understanding enzyme catalysis and designing pH-sensitive chemical systems. mdpi.comalquds.edunih.govexo-ricerca.it Quantum chemical calculations have been extensively used to map the reaction pathway for this cyclization reaction, which proceeds via intramolecular nucleophilic attack by the adjacent carboxylic acid group to form a tetrahedral intermediate, followed by the release of the amine. exo-ricerca.italquds.edu

Studies using DFT methods, such as B3LYP, have shown that the reaction can proceed through either a stepwise or a concerted mechanism, with the concerted pathway often being energetically favored in both the gas phase and in solution. worldscientific.com A key finding from these theoretical investigations is that the rate-limiting step of the hydrolysis is highly dependent on the reaction environment and the nature of the substituents. mdpi.comnih.govalquds.edu In the gas phase, the formation of the tetrahedral intermediate is typically the slowest step. alquds.edualquds.edu However, in a polar solvent like water, the collapse of this intermediate to form the product, dimethylmaleic anhydride (B1165640), and the isopropylamine (B41738) leaving group often becomes rate-limiting. mdpi.comalquds.edu

The solvent plays a crucial role by stabilizing the charged transition states, significantly lowering the calculated activation energy barriers compared to the gas phase. worldscientific.com This highlights the importance of including solvent effects in the computational models, often through approaches like the Polarizable Continuum Model (PCM). The agreement between DFT-calculated reaction rates and experimental data provides a strong basis for using these computational models to predict the reactivity of new derivatives. nih.gov

| Reaction Step | Phase | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|---|

| Tetrahedral Intermediate Formation | Gas Phase | B3LYP/6-311G(2df,p) | 35.8 | worldscientific.com |

| Tetrahedral Intermediate Formation | Aqueous (CPCM) | B3LYP/6-311G(2df,p) | 24.5 | worldscientific.com |

| Intermediate Dissociation | Gas Phase | B3LYP/6-311G(2df,p) | 2.1 | researchgate.net |

| Intermediate Dissociation | Aqueous (CPCM) | B3LYP/6-311G(2df,p) | 15.9 | researchgate.net |

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which aids in the structural elucidation and characterization of molecules like N-isopropylmaleamic acid. sumitomo-chem.co.jpnih.gov By calculating properties related to how the molecule interacts with electromagnetic radiation, theoretical spectra can be generated and compared with experimental results.

For instance, Infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. DFT methods are commonly used to compute the harmonic vibrational modes of the molecule at its optimized geometry. nih.gov The calculated positions of characteristic peaks, such as the C=O stretching of the carboxylic acid and amide groups, and the N-H bending, can be compared to experimental IR data to confirm the structure. nih.govresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) can be predicted with high accuracy. mdpi.comnih.gov These calculations typically involve computing the magnetic shielding tensor for each nucleus within the molecule, often using methods like the Gauge-Including Atomic Orbital (GIAO). nih.gov The predicted chemical shifts are invaluable for assigning peaks in complex experimental spectra and for distinguishing between different isomers or conformers. schrodinger.comrsc.org

| Vibrational Band | Dominant Motion | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| Amide I | C=O stretch | 1630 | ~1650 | nih.gov |

| Amide II | N-H bend, C-N stretch | 1518 | ~1550 | nih.gov |

| Amide III | C-N stretch, N-H bend | 1215 | ~1299 | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of N-isopropylmaleamic acid and its polymers. This approach is governed by classical mechanics and relies on force fields to describe the interactions between particles. mdpi.comnih.gov

N-isopropylmaleamic acid can be copolymerized to create smart hydrogels that are sensitive to both pH and temperature. acs.orgnih.gov These properties are closely related to those of the well-studied poly(N-isopropylacrylamide) (PNIPAM). mdpi.comresearchgate.net MD simulations are an essential tool for understanding the molecular-level behavior of these polymer chains in solution.

| Parameter | Value/Description | Reference |

|---|---|---|

| Force Field | CHARMM36, OPLS, AMBER | nih.govresearchgate.net |

| Water Model | TIP3P, SPC/E | researchgate.net |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | nih.gov |

| Temperature | 300 K | nih.gov |

| Pressure | 1 bar | nih.gov |

| Simulation Time | 100 - 1000 ns | mdpi.comnih.gov |

MD simulations provide a detailed picture of the interactions between N-isopropylmaleamic acid (or its polymers) and the surrounding solvent molecules, which is crucial for understanding its solubility and behavior in aqueous environments. frontiersin.orgnih.gov By simulating the system with explicit water molecules, one can analyze the structure of the solvation shell around the solute. mdpi.com

A key analytical tool in this context is the radial distribution function (RDF), which describes how the density of solvent molecules varies as a function of distance from the solute. researchgate.net The RDF can reveal the number and distance of water molecules in the first and second hydration shells around different functional groups, such as the carboxylic acid, amide, and isopropyl groups. Furthermore, simulations can quantify the number and lifetime of hydrogen bonds formed between the solute and water, offering a dynamic understanding of its hydration. rsc.org These methods are also applied to study the interactions of the molecule with other components in a solution, such as ions, co-solvents, or other polymer chains. rsc.org

Conformational Analysis and Energy Minimization Studies

The flexibility of N-isopropylmaleamic acid arises from the rotation around its single bonds, leading to various three-dimensional arrangements known as conformations. sfu.ca Conformational analysis aims to identify the most stable (lowest energy) conformers and to understand the energy barriers between them. nih.gov

Computational methods are used to systematically explore the conformational space. This is often done by performing a potential energy scan, where a specific dihedral angle (e.g., around the C-N bond or C-C bonds) is rotated in steps, and at each step, the energy of the molecule is calculated after optimizing the rest of its geometry. nih.gov This process maps out the potential energy surface and identifies the local and global energy minima, which correspond to stable conformers. alquds.edu

These studies are crucial because the conformation of the molecule can significantly influence its reactivity. For the intramolecular hydrolysis of N-alkylmaleamic acids, a specific conformation that brings the nucleophilic carboxylic acid group into close proximity with the electrophilic amide carbon is required for the reaction to occur efficiently. mdpi.com Energy minimization calculations, using both molecular mechanics and quantum mechanics, are fundamental to finding the equilibrium geometries of these conformers and the transition states that connect them. chemrxiv.orgfrontiersin.org

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Global Minimum (Anti) | ~180° | 0.00 | nih.gov |

| Gauche 1 | ~60° | 0.9 | nih.gov |

| Gauche 2 | ~-60° | 0.9 | nih.gov |

| Eclipsed (Transition State) | ~0° | 4.5 | nih.gov |

Influence of Substituents on Molecular Geometry

The molecular geometry of maleamic acid derivatives is significantly influenced by the nature of the substituent attached to the amide nitrogen. The introduction of an isopropyl group (–CH(CH₃)₂) in place of a simple hydrogen or a smaller alkyl group like methyl induces notable steric and electronic effects that alter the molecule's preferred conformation.

Theoretical studies on various N-substituted secondary amides and related molecules show that steric bulk is a primary determinant of molecular geometry. nih.gov In N-isopropylmaleamic acid, the bulky isopropyl group creates steric hindrance with the adjacent carbonyl group and the nearby carboxylic acid function. This steric repulsion forces adjustments in bond angles and dihedral angles to achieve a more stable, lower-energy conformation.

Computational analyses on related N-alkylmaleamic acids reveal that the planarity of the molecule, particularly around the amide bond (OC-N), is affected by the size of the alkyl group. mdpi.com While the amide bond itself has a high rotational barrier due to its partial double-bond character, the bonds connecting to it can twist to alleviate strain. The key dihedral angles expected to be impacted by the N-isopropyl group are:

ω (C-C-C-N): Defines the twist around the single bond of the carbon backbone.

φ (C-C-N-C): Describes the rotation around the amide C-N bond.

ψ (H-N-C-C): Relates to the orientation of the N-H bond.

The steric demand of the isopropyl group would likely lead to a greater deviation from planarity compared to less bulky N-alkyl substituents like the methyl or n-butyl groups. nih.govmdpi.com This distortion is a direct consequence of minimizing the repulsive interactions between the substituent and the rest of the molecule.

To illustrate the concept, the following table presents a hypothetical comparison of key geometric parameters between the less-hindered N-methylmaleamic acid and the more sterically demanding N-isopropylmaleamic acid, based on general principles of substituent effects.

| Parameter | Description | Expected Value for N-methylmaleamic acid | Expected Trend for N-isopropylmaleamic acid | Reasoning |

|---|---|---|---|---|

| C-N-C Bond Angle | Angle around the amide nitrogen | ~122° | Increase | Steric repulsion between the bulky isopropyl group and the carbonyl oxygen pushes the bonds apart. |

| Dihedral Angle (C-C-N-C) | Rotation around the amide bond | Near 180° (for trans amide) | Greater deviation from planarity | To alleviate steric strain, the molecule may adopt a more twisted conformation. |

| Amide C-N Bond Length | Length of the amide bond | ~1.33 Å | Slight increase | Steric hindrance can slightly weaken the partial double-bond character, leading to bond elongation. |

Applications in Contemporary Materials Science

Polymer Chemistry and Engineering

Development of Polymerizable Surfactants and Emulsifiers

Polymerizable surfactants, also known as surfmers or reactive emulsifiers, are molecules that combine the properties of a surfactant with the reactivity of a monomer. vot.pl Unlike traditional surfactants, which can migrate and leach out of a polymer matrix over time, surfmers become covalently bonded into the polymer backbone during emulsion polymerization. vot.pl This permanent incorporation enhances the stability and durability of the resulting latex, improving properties such as water resistance and adhesion in films and coatings. vot.pl

The structure of N-isopropylmaleamic acid is well-suited for its use as a precursor in the development of such surfmers. The maleic moiety is a common and effective polymerizable group used in the design of reactive surfactants. vot.pl Research has demonstrated the synthesis of polymerizable surfactants from maleic acid derivatives. For instance, a series of non-ionic and ionic surfmers have been prepared through the reaction of maleic isoimides, which are considered activated forms of maleic acid hemiamides (amic acids), with hydrophilic amines. researchgate.net These maleic diamide surfmers have been successfully employed in the emulsion polymerization of styrene, producing stable latexes with a high rate of surfmer incorporation at the particle surface. researchgate.net The presence of both a hydrophobic N-isopropyl group and a hydrophilic carboxylic acid group gives N-isopropylmaleamic acid an amphiphilic character, which is fundamental to surfactant behavior.

Preparation of Functional Polymer Coatings

Functional polymer coatings are designed to impart specific properties to a surface, such as hydrophobicity, corrosion resistance, or biocompatibility. Maleic anhydride-containing copolymers are frequently used as precursors for these coatings due to the high reactivity of the anhydride (B1165640) ring, which can be readily modified with various functional molecules, including amines. tue.nl

Polymers based on the maleamic acid structure have been shown to be effective in creating functional coatings. In one study, a styrene-maleamic acid polymer containing aldehyde groups was synthesized and used as a paper sizing agent. researchgate.net When paper was dipped into an aqueous solution of this polymer and subsequently heated, it developed excellent hydrophobicity, demonstrating a water contact angle as high as 125.6° and strong resistance to common beverages. researchgate.net This application highlights the potential of N-isopropylmaleamic acid to be incorporated into copolymers for surface modification, where the N-isopropyl group would contribute to the coating's hydrophobic character.

Electrochemical polymerization is a technique used to deposit a thin, uniform polymer film directly onto a conductive surface. This method is particularly valuable for creating protective coatings that prevent corrosion. Research has confirmed the viability of using N-substituted maleamic acids for this purpose.

A study on N-creatininyl maleamic acid demonstrated its successful electropolymerization on a stainless steel electrode from an aqueous solution. researchgate.net The process, carried out in an electrochemical cell, resulted in the formation of a polymer-coated layer on the steel surface. researchgate.net Subsequent analysis using the electrochemical polarization method confirmed the anti-corrosion properties of the polymer film. researchgate.net The study also investigated the effect of temperature on the protective efficiency, finding that the corrosion rate increased with temperature. researchgate.net This work provides a direct precedent for the use of N-isopropylmaleamic acid as a monomer for the electrochemical deposition of protective, anti-corrosive films on metal surfaces.

Maleamic Acid Polymer Derivatives in Bioconjugation

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein or peptide. Maleimides are among the most widely used reagents in bioconjugation due to their high reactivity and exceptional selectivity for the thiol groups of cysteine residues in proteins. researchgate.net

Maleamic acids are the direct precursors to maleimides. The synthesis is typically a two-step process where maleic anhydride is first reacted with a primary amine to form the intermediate maleamic acid. researchgate.net This intermediate is then subjected to cyclodehydration to yield the final maleimide. researchgate.net Therefore, N-isopropylmaleamic acid serves as a key intermediate in the synthesis of N-isopropylmaleimide. This maleimide can then be incorporated into polymers or used as a linker to attach polymers to biological molecules. For example, maleimide-terminated polymers are frequently used to graft peptides, forming biocompatible nanoparticles or other advanced drug delivery systems. nih.gov

Coordination Chemistry and Ligand Development

The presence of electron-donating atoms, specifically the oxygen atoms of the carboxylate group and the nitrogen and oxygen atoms of the amide group, allows N-isopropylmaleamic acid to function as a ligand in coordination chemistry, forming stable complexes with various metal ions.

N-Isopropylmaleamic Acid as a Potential Monodentate or Bidentate Ligand

A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. Ligands can be classified by their denticity, which is the number of donor atoms used to bind to the metal center. N-isopropylmaleamic acid has the potential to act as either a monodentate or a bidentate ligand.

In its deprotonated (carboxylate) form, the molecule could coordinate in a monodentate fashion through one of the carboxylate oxygens. However, a more stable chelate ring can be formed if it acts as a bidentate ligand. Studies on related bisamic acid structures have shown that coordination with metal (II) ions involves both the carboxylate oxygen and the amide nitrogen atoms. nih.gov The involvement of both N and O atoms in complexation is supported by spectroscopic data, such as the appearance of new M-N and M-O vibration bands in the infrared spectra of the metal complexes. nih.gov This suggests that N-isopropylmaleamic acid can form a stable five-membered chelate ring by coordinating to a metal center through one of the carboxylate oxygens and the amide nitrogen, acting as a bidentate ligand.

Synthesis and Characterization of Metal Complexes

Metal complexes of N-isopropylmaleamic acid can be synthesized by reacting the ligand with a suitable metal salt, often a metal chloride, in an appropriate solvent. cmu.edunih.gov The resulting complexes are typically solid, crystalline materials whose properties are determined by the metal ion and the coordination geometry. researchgate.net

The characterization of these metal complexes involves a suite of analytical and spectroscopic techniques.

Elemental Analysis is used to determine the empirical formula and the metal-to-ligand ratio in the complex. cmu.edu

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the characteristic vibrational frequencies of the C=O (carboxylate) and N-H/C=O (amide) bonds, along with the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, provide direct evidence of complexation. nih.gov

UV-Visible Spectroscopy provides information about the electronic transitions within the complex, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral).

Magnetic Susceptibility Measurements are used to determine the magnetic moment of the complex, which reveals information about the number of unpaired electrons and further helps to elucidate the geometry around the metal center. cmu.edu

Analogous studies on poly(maleic acid) metal complexes provide insight into the expected properties. For example, complexes with various transition metals have been synthesized and characterized, revealing different geometries and magnetic properties.

| Complex | Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Color |

|---|---|---|---|---|

| PMA-Cu(II) | Cu(II) | Not Specified | 1.74 | Green |

| PMA-Ni(II) | Ni(II) | Distorted Octahedral | 2.7 | Light Green |

| PMA-Co(II) | Co(II) | Distorted Octahedral | 4.4 | Violet |

| PMA-Zn(II) | Zn(II) | Not Specified | Diamagnetic | White |

Ligand Stability and Hydrolysis in Coordination Environments

The stability of N-isopropylmaleamic acid as a ligand in coordination complexes is intrinsically linked to the reactivity of its amide and carboxylate functionalities. When coordinated to a metal center, the electronic properties of the ligand are altered, which in turn influences its susceptibility to hydrolysis. This section explores the factors governing the stability and hydrolytic pathways of coordinated N-isopropylmaleamic acid.

The coordination of N-isopropylmaleamic acid to a metal ion typically occurs through the carboxylate oxygen and the amide oxygen. This chelation enhances the stability of the resulting complex. However, the coordination of the amide oxygen to an electrophilic metal center significantly increases the electrophilicity of the amide carbonyl carbon. This electronic effect makes the amide bond more susceptible to nucleophilic attack by water or hydroxide ions, thereby promoting its hydrolysis. wikipedia.orgacs.org

Research on related systems has demonstrated that the rate of amide hydrolysis can be enhanced by several orders of magnitude upon coordination to a metal ion. For instance, studies on the hydrolysis of other amide-containing ligands have shown significant rate enhancements with divalent and trivalent metal ions. acs.orgresearchgate.net The Lewis acidity of the metal ion plays a crucial role; more Lewis acidic metal ions are more effective at polarizing the amide bond and accelerating hydrolysis.

The pH of the environment is another critical factor. In basic conditions, the presence of a higher concentration of the more nucleophilic hydroxide ion generally leads to a faster rate of hydrolysis compared to neutral or acidic conditions. byjus.comallen.in

The table below summarizes the key factors influencing the hydrolytic stability of coordinated N-isopropylmaleamic acid, based on findings from related amide-containing ligand systems.

| Factor | Influence on Hydrolysis Rate | Rationale |

| Metal Ion Lewis Acidity | Increases with increasing Lewis acidity (e.g., Cu(II) > Ni(II) > Co(II)) | Stronger polarization of the C=O bond, increasing the electrophilicity of the carbonyl carbon. acs.orgscispace.com |

| pH of the Medium | Generally increases with pH | Higher concentration of the stronger nucleophile, OH⁻, facilitates the attack on the carbonyl carbon. byjus.com |

| Chelate Ring Stability | Increased stability can hinder hydrolysis | A stable chelate ring may impose steric constraints that disfavor the formation of the tetrahedral intermediate required for hydrolysis. |

| Coordination Geometry | Can influence reactivity | The orientation of the amide group relative to the metal center and potential incoming nucleophiles can affect the rate of hydrolysis. |

Future Research Directions and Emerging Opportunities

Exploration of Stereoselective Syntheses

The synthesis of N-substituted maleamic acids is typically straightforward, involving the reaction of maleic anhydride (B1165640) with a corresponding amine. However, the exploration of stereoselective synthetic routes for N-isopropylmaleamic acid, particularly when chirality is introduced into the molecule, presents a compelling avenue for future research.

Current synthetic methods for analogous N-substituted amic acids often result in racemic mixtures. The development of stereoselective methods to access enantiomerically pure forms of N-isopropylmaleamic acid or its derivatives would be a significant advancement. This could be achieved through several approaches:

Chiral Resolution: Classical resolution techniques, involving the formation of diastereomeric salts with a chiral resolving agent, could be systematically investigated. core.ac.ukhmdb.caresearchgate.net The differential solubility of these salts would allow for their separation by fractional crystallization, followed by the liberation of the individual enantiomers. A variety of chiral bases could be screened for their efficacy in resolving the acidic N-isopropylmaleamic acid.

Asymmetric Synthesis: More elegantly, the direct asymmetric synthesis of chiral N-isopropylmaleamic acid derivatives could be pursued. This might involve the use of chiral catalysts in the reaction of a prochiral maleic anhydride derivative with isopropylamine (B41738) or the enzymatic resolution of a racemic mixture. Biocatalytic methods, employing enzymes such as lipases or amidases, could offer high enantioselectivity under mild reaction conditions.

The successful stereoselective synthesis would open doors to investigating the chiroptical properties of these molecules and their potential applications in areas such as chiral recognition and asymmetric catalysis.

Design of Novel Functional N-Isopropylmaleamic Acid Derivatives

The true potential of N-isopropylmaleamic acid lies in its capacity to serve as a versatile building block for the creation of novel functional derivatives. By strategically modifying its core structure, a wide array of molecules with tailored properties can be designed and synthesized.

Future research should focus on the following areas:

Photoresponsive Derivatives: The incorporation of photochromic moieties, such as azobenzene (B91143), into the N-isopropylmaleamic acid backbone could lead to the development of light-responsive materials. rsc.orgnih.govresearchgate.netnih.gov The photoisomerization of the azobenzene unit upon irradiation with specific wavelengths of light could trigger changes in the conformation, polarity, and self-assembly of the molecule. This could be harnessed in applications such as light-controlled drug delivery, optical data storage, and molecular switches.

| Potential Photoresponsive Moiety | Trigger | Potential Application |

| Azobenzene | UV/Visible Light | Photo-switchable hydrogels, light-controlled release systems |

| Spiropyran | UV/Visible Light | Photochromic materials, rewritable optical media |

Polymerizable Monomers: Functionalizing N-isopropylmaleamic acid with polymerizable groups (e.g., acrylate, methacrylate (B99206), or vinyl groups) would enable its incorporation into polymer chains. This would allow for the synthesis of novel polymers with pendant isopropylamide and carboxylic acid groups, leading to materials with tunable properties such as solubility, thermal response, and pH sensitivity.

Advanced Spectroscopic and Imaging Approaches at the Nanoscale

Understanding the behavior of N-isopropylmaleamic acid and its derivatives at the nanoscale is crucial for their application in advanced materials. Future research should leverage state-of-the-art spectroscopic and imaging techniques to probe their self-assembly and surface behavior.

Spectroscopic Characterization: While standard spectroscopic techniques are essential for routine characterization, advanced methods can provide deeper insights. For instance, two-dimensional NMR techniques can elucidate subtle conformational preferences and intermolecular interactions in solution.

Table of Expected Spectroscopic Data for N-alkyl Maleamic Acids

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Amide N-H | δ 7.0-8.5 ppm (broad singlet) |

| ¹H NMR | Olefinic C-H | δ 6.0-6.5 ppm (pair of doublets) |

| ¹H NMR | Carboxylic Acid O-H | δ 10-12 ppm (broad singlet) |

| ¹³C NMR | Amide C=O | δ 165-175 ppm |

| ¹³C NMR | Carboxylic Acid C=O | δ 170-180 ppm |

| FTIR | Amide N-H stretch | 3200-3400 cm⁻¹ |

Nanoscale Imaging: Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be employed to visualize the self-assembly of N-isopropylmaleamic acid derivatives on various surfaces. hmdb.canih.govmdpi.comazonano.com This would allow for the direct observation of the formation of monolayers, micelles, or other nanostructures, and how these are influenced by factors such as substrate, solvent, and temperature. Such studies are critical for applications in surface modification, nanofabrication, and sensor technology.

Integrated Computational and Experimental Studies

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating scientific discovery. For N-isopropylmaleamic acid, an integrated approach can provide a comprehensive understanding of its properties and guide the design of new materials.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of N-isopropylmaleamic acid and its derivatives. researchgate.net This includes determining the most stable conformations, calculating vibrational frequencies for comparison with experimental IR and Raman spectra, and predicting NMR chemical shifts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules in different environments. nih.gov For example, simulations can be used to study the self-assembly process in solution, the interaction with surfaces, and the conformational changes in response to external stimuli like temperature or pH.

Experimental Validation: The predictions from computational studies must be validated through targeted experiments. For instance, predicted spectroscopic data can be compared with experimentally obtained spectra. Similarly, the self-assembly behavior predicted by MD simulations can be verified using nanoscale imaging techniques. This iterative cycle of prediction and validation will lead to a deeper and more accurate understanding of the structure-property relationships in N-isopropylmaleamic acid and its derivatives.

New Applications in Stimuli-Responsive Systems and Smart Materials

The inherent functionalities of N-isopropylmaleamic acid make it an excellent candidate for the development of stimuli-responsive systems and smart materials. The carboxylic acid group provides pH-sensitivity, while the N-isopropylamide group is known to impart thermo-responsiveness, similar to the well-studied poly(N-isopropylacrylamide). nih.govnih.govnih.gov

Dual-Responsive Systems: A particularly exciting avenue is the creation of materials that are responsive to both pH and temperature. rsc.orgnih.gov By incorporating N-isopropylmaleamic acid into polymer networks, hydrogels can be fabricated that exhibit tunable swelling and shrinking behavior in response to changes in both of these stimuli. nih.govnih.gov Such dual-responsive hydrogels could find applications in controlled drug delivery, where the release of a therapeutic agent can be triggered by the specific pH and temperature conditions of a target site in the body. researchgate.netnih.govrsc.orgnih.gov

Self-Healing Materials: The reversible nature of the maleamic acid structure, which can undergo hydrolysis and reformation, can be exploited in the design of self-healing materials. researchgate.netmdpi.com Cracks or damage in a polymer matrix containing N-isopropylmaleamic acid units could potentially be repaired by triggering the reversible cleavage and reformation of the amide bond, for instance, through changes in pH. illinois.edu

Shape-Memory Polymers: The ability of N-isopropylmaleamic acid to participate in dynamic covalent chemistry could be harnessed in the development of shape-memory polymers. researchgate.netdntb.gov.ua These materials can be programmed to remember a specific shape and can recover this shape from a temporary, deformed state upon the application of an external stimulus such as heat or a change in pH.

Q & A

Q. How can researchers address reproducibility challenges in scaling up N-isopropyl maleamic acid synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs) like reaction temperature, catalyst concentration, and mixing efficiency.

- Use design-of-experiments (DoE) software (e.g., Minitab) to optimize CPPs.

- Validate batch consistency via statistical process control (SPC) charts for purity (>98% by HPLC) and yield .

Data Analysis and Interpretation Guidelines

- For contradictory results : Apply Grubbs’ test to identify outliers in replicate experiments. Use multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .

- For bioactivity data : Report IC50/EC50 values with 95% confidence intervals and specify statistical tests (e.g., ANOVA with Tukey post-hoc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.